4-Chloroimidazo[1,5-a]pyrimidin-8-amine 4-Chloroimidazo[1,5-a]pyrimidin-8-amine
Brand Name: Vulcanchem
CAS No.: 1425040-28-3
VCID: VC2720601
InChI: InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2
SMILES: C1=C(N2C=NC(=C2N=C1)N)Cl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

4-Chloroimidazo[1,5-a]pyrimidin-8-amine

CAS No.: 1425040-28-3

VCID: VC2720601

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloroimidazo[1,5-a]pyrimidin-8-amine - 1425040-28-3

Description

4-Chloroimidazo[1,5-a]pyrimidin-8-amine is a heterocyclic compound belonging to the imidazopyrimidine family. It features a chlorine atom at the fourth position of the imidazole ring and an amino group at the eighth position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases such as cancer and infectious diseases.

Synthesis Methods

The synthesis of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine can be achieved through several methods, often involving chlorinated pyrimidines and imidazole derivatives. A typical procedure may involve refluxing 4-chloropyrimidine with an amine in a suitable solvent like dimethylformamide or ethanol, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Biological Activities and Applications

4-Chloroimidazo[1,5-a]pyrimidin-8-amine exhibits notable biological activities, including potential anticancer and antimicrobial properties. It has been investigated for its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways, which could modulate various biological processes.

Potential Therapeutic Targets

  • Cancer: Studies suggest that compounds within this class show activity against various cancer cell lines.

  • Infectious Diseases: The compound may also possess antimicrobial properties, making it a candidate for treating infectious diseases.

Comparison with Similar Compounds

Compound NameStructure TypeKey Differences
Imidazo[1,2-a]pyridineImidazo-pyridineDifferent fused ring structure; varying biological activity.
Pyrimido[1,2-a]benzimidazolePyrimido-benzimidazoleDifferent fused ring system; distinct properties.
Imidazo[1,2-a]pyrimidineImidazo-pyrimidineSimilar core but different substituents.

Research Findings and Future Directions

Research on 4-Chloroimidazo[1,5-a]pyrimidin-8-amine focuses on its binding affinity and mechanism of action with biological targets. This understanding is crucial for exploring its therapeutic potential, particularly regarding interactions with enzymes or receptors that influence cellular processes. Future studies may delve into optimizing its synthesis and evaluating its efficacy in clinical settings.

CAS No. 1425040-28-3
Product Name 4-Chloroimidazo[1,5-a]pyrimidin-8-amine
Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 4-chloroimidazo[1,5-a]pyrimidin-8-amine
Standard InChI InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2
Standard InChIKey SMURJWOIROQRKQ-UHFFFAOYSA-N
SMILES C1=C(N2C=NC(=C2N=C1)N)Cl
Canonical SMILES C1=C(N2C=NC(=C2N=C1)N)Cl
PubChem Compound 72699147
Last Modified Aug 16 2023

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